molecular formula C7H7FN2 B13134134 5-Fluoro-2-vinylpyridin-3-amine

5-Fluoro-2-vinylpyridin-3-amine

Cat. No.: B13134134
M. Wt: 138.14 g/mol
InChI Key: FGPQNNJJRYJGAE-UHFFFAOYSA-N
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Description

5-Fluoro-2-vinylpyridin-3-amine is a pyridine derivative characterized by a fluorine atom at position 5, a vinyl group at position 2, and an amine group at position 3. Pyridine derivatives are widely studied for their electronic properties, bioavailability, and reactivity, influenced by substituents like halogens (e.g., fluorine) and functional groups (e.g., vinyl, amine) .

Properties

Molecular Formula

C7H7FN2

Molecular Weight

138.14 g/mol

IUPAC Name

2-ethenyl-5-fluoropyridin-3-amine

InChI

InChI=1S/C7H7FN2/c1-2-7-6(9)3-5(8)4-10-7/h2-4H,1,9H2

InChI Key

FGPQNNJJRYJGAE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C(C=N1)F)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-vinylpyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

5-Fluoro-2-vinylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-vinylpyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 5-Fluoro-2-vinylpyridin-3-amine with structurally related pyridine derivatives from the evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features (vs. Target Compound) References
5-Fluoro-2-vinylpyridin-3-amine F (5), vinyl (2), NH₂ (3) C₇H₇FN₂ 138.14 Baseline compound ; vinyl enhances conjugation and reactivity. N/A
5-Fluoro-3-iodopyridin-2-amine F (5), I (3), NH₂ (2) C₅H₄FIN₂ 253.00 Iodo substituent increases steric bulk and polarizability.
5-Fluoro-2-morpholinopyridin-3-amine F (5), morpholino (2), NH₂ (3) C₉H₁₂FN₃O 209.22 Morpholino group improves solubility but reduces electrophilicity.
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine F (aryl), CF₃ (3), NH₂ (2) C₁₂H₈F₄N₂ 256.21 Trifluoromethyl enhances lipophilicity and metabolic stability.
5-Fluoropyridin-3-amine (CAS 20028-16-4) F (5), NH₂ (3) C₅H₅FN₂ 112.10 Lacks vinyl group; simpler structure with lower molecular weight.

Key Observations :

  • Fluorine Effects : Fluorine at position 5 increases electron-withdrawing properties, stabilizing intermediates in synthetic pathways (e.g., Suzuki-Miyaura couplings) .
  • Substituent Trade-offs : Bulky groups (e.g., trifluoromethyl in ) improve lipophilicity but may hinder binding in biological systems, whereas smaller groups (e.g., vinyl) balance reactivity and steric accessibility.

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